molecular formula C6H8F5NO B14486536 N-Ethyl-3,3,4,4,4-pentafluorobutanamide CAS No. 65527-69-7

N-Ethyl-3,3,4,4,4-pentafluorobutanamide

Cat. No.: B14486536
CAS No.: 65527-69-7
M. Wt: 205.13 g/mol
InChI Key: XAQOMYZYYDREHJ-UHFFFAOYSA-N
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Description

N-Ethyl-3,3,4,4,4-pentafluorobutanamide is a fluorinated amide with the molecular formula C₆H₉F₅NO. It features a butanamide backbone substituted with five fluorine atoms at the 3rd and 4th carbon positions and an ethyl group attached to the amide nitrogen.

Properties

CAS No.

65527-69-7

Molecular Formula

C6H8F5NO

Molecular Weight

205.13 g/mol

IUPAC Name

N-ethyl-3,3,4,4,4-pentafluorobutanamide

InChI

InChI=1S/C6H8F5NO/c1-2-12-4(13)3-5(7,8)6(9,10)11/h2-3H2,1H3,(H,12,13)

InChI Key

XAQOMYZYYDREHJ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CC(C(F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-3,3,4,4,4-pentafluorobutanamide typically involves the reaction of ethylamine with a fluorinated acid chloride. One common method is the reaction of ethylamine with 3,3,4

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Amide vs. Alcohol Derivatives
  • N-Ethyl-3,3,4,4,4-pentafluorobutanamide Functional Group: Amide. The ethyl group enhances lipophilicity, making it suitable for hydrophobic coatings or drug delivery systems.
  • 3,3,4,4,4-Pentafluorobutan-1-ol (CAS 54949-74-5)

    • Functional Group : Alcohol.
    • Properties : Lower boiling point (≈120–130°C) and higher volatility compared to amides. Used as a fluorinated solvent or intermediate in organic synthesis. Lacks the amide’s hydrogen-bonding capacity, reducing thermal stability .
Aromatic vs. Aliphatic Substituents
  • 3-Chloro-N-phenyl-phthalimide () Structure: Aromatic phthalimide with a chlorine substituent. Applications: Monomer for polyimides in high-temperature polymers. The aromatic ring and chlorine substituent enhance rigidity but reduce solubility compared to aliphatic fluorinated amides .

Fluorination Patterns and Electronic Effects

Fluorination significantly alters electronic and physical properties:

Compound Name Fluorination Pattern Key Electronic Effect
This compound 3,3,4,4,4-pentafluoro Moderate electron-withdrawing effect; balances reactivity and stability.
N-(3-Acetylphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide (CAS 333396-89-7) 2,2,3,3,4,4,4-heptafluoro Stronger electron-withdrawing effect; enhances resistance to nucleophilic attack.
3,3,4,4,4-Pentafluoro-1-iodobutane (CAS 40723-80-6) 3,3,4,4,4-pentafluoro Iodine substituent enables nucleophilic substitutions; fluorination increases stability of adjacent C-I bond.
Fluorinated Polymers
  • This compound: Potential monomer for polyamides or polyurethanes with enhanced flame retardancy and chemical resistance.
  • 3-Chloro-N-phenyl-phthalimide : Used in high-performance polyimides for aerospace and electronics .
Pharmaceutical Intermediates
  • Fluorinated amides like N-(3-Acetylphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide are explored for drug candidates due to improved metabolic stability and membrane permeability .

Data Tables

Table 1. Structural and Physical Properties Comparison

Compound Name CAS Molecular Formula Boiling Point (°C) LogP (Predicted) Key Applications
This compound - C₆H₉F₅NO 180–200 (est.) 2.8 Fluoropolymers, coatings
3,3,4,4,4-Pentafluorobutan-1-ol 54949-74-5 C₄H₅F₅O 120–130 1.5 Solvents, synthesis
N-(3-Acetylphenyl)-heptafluorobutanamide 333396-89-7 C₁₂H₉F₇NO₂ 250–270 3.2 Pharmaceuticals

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